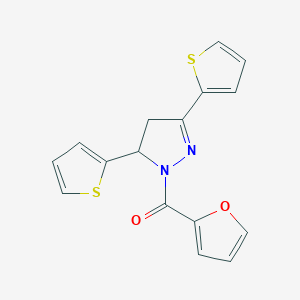
(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone, also known as DTPM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
A study conducted by Ravula et al. (2016) focused on the synthesis of novel pyrazoline derivatives, including compounds with structural similarities to "(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone". These derivatives were synthesized using microwave irradiation, resulting in higher yields and reduced reaction times compared to conventional methods. The compounds exhibited significant anti-inflammatory and antibacterial activities, showcasing their potential in medical research and drug development. The molecular docking studies further supported their application as molecular templates for anti-inflammatory activities Ravula et al., 2016.
Synthesis and Characterization of Novel Chitosan Schiff Bases
Hamed et al. (2020) synthesized novel chitosan Schiff bases incorporating heterocyclic moieties derived from pyrazole derivatives. These compounds were characterized and evaluated for their antimicrobial activity against various bacteria and fungi. The study highlighted the antimicrobial potential of these compounds, suggesting their use in developing new antibacterial and antifungal agents Hamed et al., 2020.
Antioxidant Agents and ADMET, QSAR Studies
Prabakaran et al. (2021) synthesized a series of chalcone derivatives from the reaction involving similar structural frameworks to "this compound". These compounds demonstrated potent antioxidant activities, validated through in vitro assays and supported by molecular docking, ADMET, and QSAR studies. The research provides insight into the design of new antioxidant agents with potential therapeutic applications Prabakaran et al., 2021.
Antimicrobial Activity and Synthesis Techniques
Another study by Ashok et al. (2017) explored the synthesis of (E)-phenyl derivatives using microwave-assisted synthesis. These compounds were tested for their antibacterial and antifungal activities, demonstrating their potential in addressing microbial resistance. The study not only highlights the effectiveness of microwave-assisted synthesis but also the significant biological activity of the synthesized compounds, indicating their application in developing new antimicrobial agents Ashok et al., 2017.
properties
IUPAC Name |
(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-16(13-4-1-7-20-13)18-12(15-6-3-9-22-15)10-11(17-18)14-5-2-8-21-14/h1-9,12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWAMBGKLIPNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

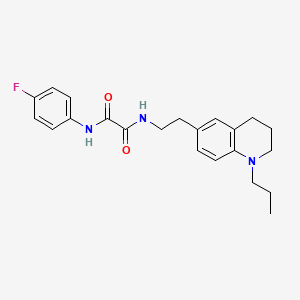
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2449537.png)


![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)
![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2449544.png)
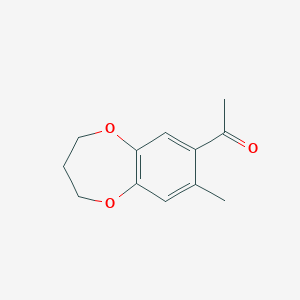
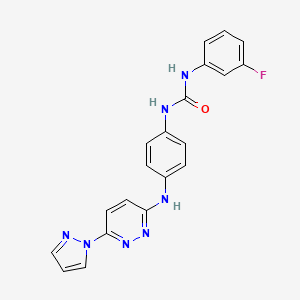
![6-(4-Methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2449552.png)

![2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2449554.png)
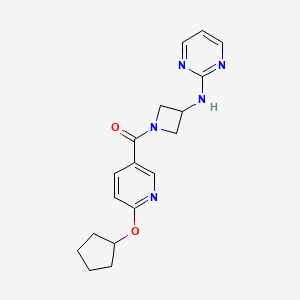
![5-[3-(4-Methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2449557.png)
![1-N,4-N-bis[1-(benzotriazol-1-yl)octyl]benzene-1,4-diamine](/img/structure/B2449558.png)